molecular formula C13H19N B3383024 2-(3-Phenylpropyl)pyrrolidine CAS No. 383127-55-7

2-(3-Phenylpropyl)pyrrolidine

Cat. No.: B3383024
CAS No.: 383127-55-7
M. Wt: 189.3 g/mol
InChI Key: NDXMZQWEQVHWOO-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)pyrrolidine is an organic compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . It features a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom, making it a cyclic secondary amine . This structure is a fundamental scaffold in medicinal chemistry and is present in numerous natural alkaloids and pharmaceuticals . The compound's structure consists of a pyrrolidine moiety linked to a phenyl group via a three-carbon propyl chain. As a commercially available phenylpyrrolidine derivative, it serves as a valuable building block in organic synthesis and drug discovery research . Its physical chemical properties, including its lipophilic nature, make it a useful intermediate for the design and synthesis of more complex molecules. Researchers utilize this compound and its structural analogs as pharmacological tools in various studies . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylpropyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXMZQWEQVHWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302991
Record name Pyrrolidine, 2-(3-phenylpropyl)-
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Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-55-7
Record name Pyrrolidine, 2-(3-phenylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 2-(3-phenylpropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Phenylpropyl Pyrrolidine and Its Analogs

Retrosynthetic Analysis of the 2-(3-Phenylpropyl)pyrrolidine Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, two primary disconnections can be envisioned.

The first key disconnection is at the C2-side chain bond, which simplifies the target molecule into a pyrrolidine (B122466) synthon and a 3-phenylpropyl synthon. This approach necessitates a reliable method for introducing the alkyl side chain onto a pre-formed pyrrolidine ring.

A second, more fundamental disconnection involves breaking the C-N and C-C bonds within the pyrrolidine ring itself. This strategy leads to acyclic precursors that can be cyclized to form the desired heterocyclic core. A common approach involves disconnecting the N1-C2 and C4-C5 bonds, suggesting a 1,4-dicarbonyl compound or its equivalent and a primary amine as potential starting materials. Alternatively, disconnection of the N1-C5 bond points towards an intramolecular cyclization of an amino-haloalkane or a similar precursor.

Classical and Modern Approaches to Pyrrolidine Ring Synthesis

The construction of the pyrrolidine ring is a well-established area of organic synthesis, with a multitude of classical and modern methods available.

Cycloaddition Reactions in Pyrrolidine Construction

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a powerful and convergent method for the synthesis of polysubstituted pyrrolidines. Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or ketones, or the thermal or photochemical ring-opening of aziridines. These reactive intermediates then undergo a concerted or stepwise cycloaddition with a dipolarophile (an alkene) to furnish the pyrrolidine ring with high regioselectivity and stereoselectivity. The reaction of nonstabilized azomethine ylides with alkynes and silyl enol ethers has been shown to produce polysubstituted fused pyrrolidines in good yields and with excellent diastereoselectivities.

DipolarophileAzomethine Ylide PrecursorCatalyst/ConditionsYield (%)Diastereomeric Ratio (d.r.)
N-PhenylmaleimideGlycine methyl ester, BenzaldehydeAgOAc, DBU85>95:5
Methyl acrylateSarcosine, ParaformaldehydeHeat703:1
Dimethyl acetylenedicarboxylateProline, Acetaldehyde-92-

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide variety of cyclic compounds, including pyrrolidines. This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. For the synthesis of pyrrolidines, acyclic precursors containing two terminal alkenes or an alkene and an alkyne, separated by a three-atom linker containing a nitrogen atom, are employed. The efficiency of the RCM reaction is often high, and it tolerates a broad range of functional groups.

SubstrateCatalystSolventYield (%)
N-Allyl-N-(but-3-enyl)tosylamideGrubbs' 1st Gen.CH2Cl295
N-(Prop-2-ynyl)-N-(pent-4-enyl)amineGrubbs' 2nd Gen.Toluene88
Diethyl diallylmalonate (precursor to aza-diene)Hoveyda-Grubbs' 2nd Gen.Benzene91

Intramolecular Cyclization Reactions

The intramolecular cyclization of functionalized acyclic precursors is a cornerstone of pyrrolidine synthesis. A common strategy involves the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule. For instance, the cyclization of ω-haloamines, where the nitrogen atom displaces a halide from a carbon four atoms away, is a classic method. Another powerful approach is the intramolecular reductive amination of γ-amino ketones or aldehydes, which forms the pyrrolidine ring in a single step. Furthermore, radical cyclizations of N-alkenyl-α-haloamides or related precursors provide an alternative route to the pyrrolidine core.

PrecursorReagent/ConditionsYield (%)Diastereoselectivity
5-Chloropentan-2-amineNaH75-
N-Tosyl-4-aminobutanalNaBH(OAc)388-
N-Allyl-2-bromoacetamideBu3SnH, AIBN65trans:cis = 4:1

Stereoselective and Asymmetric Synthesis Techniques

The development of stereoselective and asymmetric methods for the synthesis of 2-substituted pyrrolidines is of paramount importance due to the prevalence of chiral pyrrolidine-containing molecules in biology and catalysis.

The use of chiral catalysts to control the stereochemical outcome of pyrrolidine synthesis has been a major focus of research. Chiral Lewis acids, for example, can catalyze the enantioselective [3+2] cycloaddition of azomethine ylides. Similarly, transition metal catalysts bearing chiral ligands have been successfully employed in a variety of enantioselective transformations. For instance, iridium-catalyzed asymmetric hydrogenation of cyclic enamines or imines provides access to enantioenriched pyrrolidines. nih.gov More recently, biocatalytic approaches using enzymes such as transaminases have demonstrated excellent enantioselectivity in the synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, achieving up to >99.5% enantiomeric excess (ee). nih.govacs.org

SubstrateChiral Catalyst/LigandReaction TypeYield (%)Enantiomeric Excess (ee, %)
1-Phenyl-4-chlorobutan-1-oneTransaminase (ATA-117)Biocatalytic Reductive Amination90>99.5 (R)
N-Boc-4-oxo-4-phenylbutanamine[Ir(cod)Cl]2 / (R)-BINAPAsymmetric Reductive Amination9892
Methyl 2-(benzylimino)acetate + Dimethyl maleateCu(OAc)2 / Chiral BOX[3+2] Cycloaddition8295
Enantioselective Epoxidation and Ring Opening

A powerful strategy for the asymmetric synthesis of functionalized alcohols and amines involves the enantioselective opening of epoxides. organicreactions.org This approach is particularly valuable for desymmetrizing meso or prochiral epoxides to create enantioenriched building blocks with adjacent stereocenters. organicreactions.orgencyclopedia.pub In the context of pyrrolidine synthesis, this methodology can be envisioned as the formation of a chiral amino alcohol via the ring-opening of an epoxide with a nitrogen nucleophile, followed by cyclization to form the pyrrolidine ring.

The general process involves two key stages:

Asymmetric Epoxidation : An achiral alkene is converted into a chiral epoxide using a stereoselective oxidizing agent and catalyst system.

Nucleophilic Ring Opening : The epoxide is then opened by a nitrogen-containing nucleophile. This step often proceeds with high regioselectivity and stereospecificity (typically via an S(_N)2 mechanism), leading to an amino alcohol intermediate that can be cyclized to the desired pyrrolidine.

This strategy has been widely applied in the synthesis of complex natural products, including various alkaloids and terpenoids, demonstrating its robustness and versatility. semanticscholar.org The choice of catalyst and nucleophile is critical for controlling the stereochemical outcome of the final product.

Diastereoselective Syntheses

Diastereoselective synthesis is fundamental to creating specific stereoisomers of substituted pyrrolidines. Various methods have been developed to control the relative stereochemistry of substituents on the pyrrolidine ring, particularly for 2,5-disubstituted analogs. nih.govacs.org

One notable approach is the iodocyclization of enantiopure homoallylic sulfonamides. This method yields trans-2,5-disubstituted 3-iodopyrrolidines, which can be further modified. nih.gov The starting homoallylic sulfonamides are often prepared from sulfinimine-derived β-amino aldehydes through a Wittig reaction. nih.gov A key advantage is that only the E-isomer of the homoallylic sulfonamide typically undergoes cyclization, simplifying the purification process. nih.gov

Another versatile strategy involves the diastereoselective addition of Grignard reagents to chiral precursors. For instance, the synthesis of trans-2,5-bis(aryl) pyrrolidines can be achieved through two sequential, highly diastereoselective additions of Grignard reagents—first to a chiral imine and subsequently to a 1,3-oxazolidine intermediate derived from a chiral amino alcohol like (R)-phenylglycinol. acs.org The stereochemistry is guided by the existing chiral center in the precursor molecule.

These methods are part of a broader class of strategies that leverage the chiral pool, including starting materials like pyroglutamic acid, to achieve high levels of stereocontrol in the synthesis of complex pyrrolidine structures. acs.org

Introduction of the 3-Phenylpropyl Moiety

The introduction of the 3-phenylpropyl side chain is a critical step in the synthesis of the target compound. This can be accomplished either by functionalizing a pre-existing pyrrolidine ring or by incorporating the side chain into a precursor that is later cyclized.

Functionalization of Pyrrolidine Precursors with Phenylpropyl Chains

Direct alkylation of pyrrolidine precursors, such as proline esters, is a common and straightforward method for introducing substituents. nih.gov This approach can involve either N-alkylation or C-alkylation. For the synthesis of this compound, C-alkylation at the α-position (C2) is required. This is typically achieved by generating an enolate from an N-protected proline derivative, which is then reacted with an appropriate electrophile like 1-bromo-3-phenylpropane. The choice of protecting group on the nitrogen atom and the reaction conditions are crucial for achieving high yields and stereoselectivity. researchgate.net

PrecursorAlkylating AgentProtecting Group (PG)Expected Intermediate
N-PG-L-proline methyl ester1-bromo-3-phenylpropaneBoc, CbzN-PG-2-(3-phenylpropyl)-L-proline methyl ester
N-PG-pyroglutamic acid1-bromo-3-phenylpropaneBoc, BenzylN-PG-5-(3-phenylpropyl)pyroglutamic acid

Coupling Reactions for Carbon-Carbon Bond Formation

Modern cross-coupling reactions provide powerful tools for forming the C-C bond between the pyrrolidine ring and the phenylpropyl side chain. mdpi.com Two of the most relevant methods are Grignard reactions and Suzuki-Miyaura couplings.

Grignard Reaction : This classic organometallic reaction involves the coupling of a Grignard reagent with an electrophile. For this synthesis, 3-phenyl-1-propylmagnesium bromide can be used as the nucleophile. This reagent would be reacted with an electrophilic pyrrolidine derivative, such as an N-protected 2-halopyrrolidine or a cyclic iminium ion, to form the desired carbon-carbon bond. Grignard reagents are known for their high reactivity, and reaction conditions must be carefully controlled. libretexts.orgsigmaaldrich.com

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organohalide. organic-chemistry.org The reaction is renowned for its mild conditions and high functional group tolerance. nih.gov A plausible route would involve the coupling of an N-protected 2-(boronic ester)pyrrolidine with 1-bromo-3-phenylpropane. The choice of palladium catalyst, ligand, and base is critical for the success of the coupling. beilstein-journals.org

Coupling ReactionPyrrolidine SubstratePhenylpropyl SubstrateCatalyst/Conditions
Grignard N-Boc-2-chloropyrrolidine3-phenyl-1-propylmagnesium bromideAnhydrous ether or THF
Suzuki-Miyaura N-Boc-2-pyrrolidineboronic acid pinacol ester1-bromo-3-phenylpropanePd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)

Specific Conditions and Catalytic Systems (e.g., Phase-Transfer Catalysis, Ultrasonic Irradiation)

Specialized reaction conditions can significantly improve the efficiency and yield of synthetic steps. Phase-transfer catalysis (PTC) and ultrasonic irradiation are two such techniques that have been successfully applied to the synthesis of compounds structurally related to this compound.

Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other. This method was effectively used in the synthesis of 1-(3-phenylpropyl)-pyrrolidine-2,5-dione from succinimide and 1-bromo-3-phenylpropane. The reaction proceeds via a pseudo-first-order rate law, and the kinetics are influenced by factors such as the amount of catalyst and the concentration of base (e.g., KOH).

Ultrasonic Irradiation (Sonochemistry) utilizes high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can dramatically accelerate reaction rates. The synthesis of 1-(3-phenylpropyl)-pyrrolidine-2,5-dione was shown to be significantly enhanced when assisted by ultrasonic irradiation in combination with PTC. The use of ultrasound can lead to higher yields in shorter reaction times compared to conventional methods.

Synthesis of Derivatized this compound Analogs

The synthesis of derivatized analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. Modifications can be made to the pyrrolidine ring, the phenyl group, or the propyl linker.

One direct example of a derivatized analog is 2-(3-Nitro-3-phenyl-propyl)-pyrrolidine, where a nitro group is added to the benzylic position of the side chain. nih.gov Other common derivatization strategies include introducing substituents onto the phenyl ring (e.g., halogens, alkyl, or alkoxy groups) or modifying the pyrrolidine ring itself. For instance, various pyrrolidine-2,3-dione (B1313883) and pyrrolidine-2-one derivatives have been synthesized, which serve as versatile scaffolds for further functionalization. nih.govnih.gov These core structures can be prepared through multi-component reactions and subsequently modified at the nitrogen atom or other positions. nih.gov

Derivatization StrategyExample of ModificationSynthetic ApproachPotential Analog
Phenyl Ring Substitution Introduction of a nitro groupElectrophilic aromatic substitution on a precursor2-(3-(4-nitrophenyl)propyl)pyrrolidine
Pyrrolidine Ring Oxidation Formation of a dioneOxidation of a 3-hydroxy-pyrrolidine precursor5-(3-phenylpropyl)pyrrolidine-2,3-dione
Nitrogen Substitution Alkylation or acylation of the N-H bondReaction with alkyl halides or acyl chlorides1-Methyl-2-(3-phenylpropyl)pyrrolidine
Propyl Chain Modification Introduction of a functional groupMichael addition of pyrrolidine to a nitro-alkene nih.gov2-(3-Nitro-3-phenyl-propyl)-pyrrolidine

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the pyrrolidine ring is a primary site for functionalization, and N-alkylation and N-acylation are common strategies to introduce a variety of substituents, thereby modifying the compound's physicochemical and biological properties.

N-Alkylation:

N-alkylation of the this compound core can be achieved through several methods. A straightforward approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. For instance, weaker bases like potassium carbonate are often employed.

Another effective method is reductive amination. This involves the reaction of this compound with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated pyrrolidine. youtube.comwikipedia.orgmasterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.com This method is highly versatile and allows for the introduction of a wide range of alkyl groups.

N-Acylation:

N-acylation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride. nih.gov The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acidic byproduct. N-acylation can also be achieved using a carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is particularly useful for introducing more complex acyl groups. mdpi.com

StrategyReagentsKey Features
N-Alkylation Alkyl halide, Base (e.g., K2CO3)Simple, direct method.
Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN)Versatile, one-pot procedure (Reductive Amination). youtube.comwikipedia.orgmasterorganicchemistry.com
N-Acylation Acyl chloride/Anhydride, Base (e.g., Triethylamine)Forms amides, modifies electronic properties. nih.gov
Carboxylic acid, Coupling agent (e.g., DCC, EDC)Suitable for complex acyl groups. mdpi.com

Substitution Patterns on the Pyrrolidine Ring

Creating analogs of this compound with different substitution patterns on the pyrrolidine ring is crucial for structure-activity relationship (SAR) studies. Various synthetic methods allow for the introduction of substituents at different positions of the heterocyclic ring.

One common approach to synthesize 2-substituted pyrrolidines is through the addition of organometallic reagents, such as Grignard reagents, to cyclic imines or their precursors. rsc.orgnih.govthieme-connect.comrsc.org For example, a γ-chlorinated N-tert-butanesulfinyl imine can react with a 3-phenylpropylmagnesium bromide in a highly diastereoselective manner to yield the desired this compound scaffold. The tert-butanesulfinyl group acts as a chiral auxiliary, guiding the stereochemical outcome of the reaction.

Catalytic hydrogenation of substituted pyrroles or pyrrolines is another effective method for generating substituted pyrrolidines. nih.gov Depending on the catalyst and reaction conditions, specific stereoisomers can be obtained. For instance, asymmetric hydrogenation of a suitably substituted pyrroline (B1223166) can yield enantiomerically enriched 2-substituted pyrrolidines. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to construct highly substituted pyrrolidine rings in a single step. nih.govacs.orgacs.orgtandfonline.com For example, a [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile can generate a polysubstituted pyrrolidine ring. The substituents on both the ylide and the dipolarophile can be varied to create a library of diverse analogs.

Position of SubstitutionSynthetic MethodExample of Reagents
C2Grignard Reactionγ-chlorinated N-tert-butanesulfinyl imine, 3-phenylpropylmagnesium bromide rsc.orgnih.govthieme-connect.comrsc.org
C2, C3, C4, C5Catalytic HydrogenationSubstituted pyrroline, H2, Chiral catalyst nih.gov
Multiple PositionsMulticomponent ReactionAzomethine ylide, Alkene dipolarophile nih.govacs.orgacs.orgtandfonline.com

Modifications to the Phenyl and Propyl Moieties

Functionalization of the phenyl ring and modifications of the propyl linker in the this compound structure provide additional avenues for creating analogs with tailored properties.

Phenyl Ring Modifications:

The phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions. Nitration, halogenation, Friedel-Crafts acylation, and alkylation can introduce a variety of substituents at the ortho, meta, and para positions. The directing effects of the propylpyrrolidine substituent will influence the position of substitution. For instance, lithiation of a related N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide has been shown to occur selectively at the 3-position of the quinoline ring, allowing for subsequent functionalization. nih.govacs.org This suggests that directed ortho-metalation could be a viable strategy for functionalizing the phenyl ring of this compound.

Propyl Moiety Modifications:

Modifications to the three-carbon propyl chain are more challenging but can be achieved through various synthetic routes. One approach involves starting with a different chain length or a functionalized propyl equivalent during the initial synthesis of the pyrrolidine. For example, using a Grignard reagent derived from a phenyl-substituted alkyl halide with a different chain length would result in analogs with shorter or longer alkyl linkers. Introducing functional groups such as hydroxyl or keto groups onto the propyl chain would likely require a multi-step synthesis starting from a functionalized precursor.

MoietyModification StrategyPotential Reagents/Reactions
Phenyl Ring Electrophilic Aromatic SubstitutionHNO3/H2SO4 (Nitration), Br2/FeBr3 (Bromination)
Directed Ortho-Metalationn-BuLi/TMEDA followed by an electrophile nih.govacs.org
Propyl Moiety Variation in Chain LengthUse of alternative phenylalkyl Grignard reagents in the initial synthesis.
Introduction of Functional GroupsMulti-step synthesis from functionalized precursors.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of pyrrolidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.

One key principle is the use of environmentally benign solvents. Water or ethanol (B145695) are often explored as greener alternatives to traditional organic solvents. semanticscholar.orgvjol.info.vn For instance, the synthesis of some pyrrolidinone derivatives has been successfully carried out in ethanol, which is a renewable and less toxic solvent. vjol.info.vn

Multicomponent reactions (MCRs) are inherently green as they often increase atom economy and reduce the number of synthetic steps, thereby minimizing waste generation. nih.govacs.orgacs.orgtandfonline.comnih.gov The one-pot synthesis of highly substituted pyrrolidines through MCRs is a prime example of this approach.

The use of catalytic methods is another cornerstone of green chemistry. Catalytic hydrogenations, for example, are often preferred over stoichiometric reducing agents as they generate less waste. nih.gov Similarly, the development of recyclable catalysts can further enhance the sustainability of the synthetic process.

Finally, energy efficiency is a critical consideration. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of some heterocyclic compounds, often leading to a reduction in energy consumption compared to conventional heating methods.

Green Chemistry PrincipleApplication in Pyrrolidine Synthesis
Use of Green Solvents Employing water or ethanol as reaction media. semanticscholar.orgvjol.info.vn
Atom Economy Utilizing multicomponent reactions to maximize the incorporation of starting materials into the final product. nih.govacs.orgacs.orgtandfonline.comnih.gov
Catalysis Using catalytic hydrogenation instead of stoichiometric reagents. nih.gov
Energy Efficiency Applying microwave-assisted synthesis to reduce reaction times and energy consumption.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(3-Phenylpropyl)pyrrolidine, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the 3-phenylpropyl side chain. The chemical shifts are influenced by the electronic environment of each proton.

Aromatic Protons: The protons on the phenyl group are expected to appear in the downfield region, typically between δ 7.15 and 7.35 ppm, as a complex multiplet due to spin-spin coupling.

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will show characteristic shifts. The proton at the C2 position, being adjacent to the nitrogen atom and the side chain, would likely appear as a multiplet around δ 3.0-3.2 ppm. The other pyrrolidine protons (at C3, C4, and C5) would be observed as multiplets in the upfield region, typically between δ 1.5 and 2.0 ppm.

Phenylpropyl Side Chain Protons: The methylene protons of the propyl chain will exhibit distinct signals. The benzylic protons (adjacent to the phenyl ring) are expected around δ 2.6 ppm as a triplet. The methylene group adjacent to the pyrrolidine ring would likely appear as a multiplet around δ 1.7-1.9 ppm, and the central methylene group would be observed as a multiplet around δ 1.6-1.8 ppm.

N-H Proton: The proton attached to the nitrogen atom will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is typically found in the range of δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the δ 125-142 ppm region. The ipso-carbon (the carbon attached to the propyl chain) will have a distinct chemical shift compared to the other aromatic carbons.

Pyrrolidine Ring Carbons: The C2 carbon, being bonded to the nitrogen and the side chain, is expected to have a chemical shift in the range of δ 58-62 ppm. The other pyrrolidine carbons (C3, C4, C5) will appear further upfield, typically between δ 23 and 47 ppm.

Phenylpropyl Side Chain Carbons: The benzylic carbon is expected around δ 36 ppm, with the other two methylene carbons of the propyl chain appearing in the range of δ 29-34 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl C-H7.15 - 7.35 (m)125.0 - 129.0
Phenyl C (ipso)-~142.0
Pyrrolidine C2-H3.0 - 3.2 (m)58.0 - 62.0
Pyrrolidine C5-H₂2.8 - 3.0 (m)45.0 - 47.0
Pyrrolidine C3, C4-H₂1.5 - 2.0 (m)23.0 - 26.0
Propyl C1-H₂2.5 - 2.7 (t)35.0 - 37.0
Propyl C2-H₂1.6 - 1.8 (m)28.0 - 30.0
Propyl C3-H₂1.7 - 1.9 (m)33.0 - 35.0
N-H1.5 - 2.5 (br s)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₉N), the nominal molecular weight is 189 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 189. The fragmentation of this compound is expected to be directed by the nitrogen atom of the pyrrolidine ring. Common fragmentation pathways for cyclic amines include alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edu

A plausible fragmentation pattern would involve the cleavage of the bond between the pyrrolidine ring and the phenylpropyl side chain. This could lead to the formation of a stable pyrrolidinyl cation or a tropylium ion (m/z 91) from the phenylpropyl moiety after rearrangement. The base peak in the spectrum could arise from the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of the side chain. whitman.eduresearchgate.net

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition. For C₁₃H₁₉N, the predicted exact mass of the protonated molecule [M+H]⁺ is 190.1590. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound
Adduct/Fragment Predicted m/z Notes
[M]⁺189.1512Molecular Ion
[M+H]⁺190.1590Protonated Molecular Ion uni.lu
[M+Na]⁺212.1409Sodium Adduct uni.lu
Phenylpropyl cation119C₉H₁₁⁺
Tropylium ion91C₇H₇⁺, a common fragment for alkylbenzenes
Pyrrolidin-2-yl cation70C₄H₈N⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the phenyl group.

N-H Stretch: A moderate and somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine. dtic.mil

Aromatic C-H Stretch: Absorption bands for the sp² C-H stretching of the phenyl group are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H Stretch: Strong absorption bands for the sp³ C-H stretching of the pyrrolidine ring and the propyl chain will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene ring are expected in the 690-770 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the phenyl group. The pyrrolidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The phenyl group is expected to exhibit characteristic π → π* transitions. Typically, a strong absorption band (the E2-band) would be observed around 200-210 nm, and a weaker, fine-structured band (the B-band) would appear around 250-270 nm.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound
Spectroscopic Technique Expected Absorption Functional Group/Transition
IR3300 - 3500 cm⁻¹N-H Stretch (secondary amine) dtic.mil
IR3000 - 3100 cm⁻¹Aromatic C-H Stretch
IR2850 - 2960 cm⁻¹Aliphatic C-H Stretch
IR1450 - 1600 cm⁻¹Aromatic C=C Stretch
IR690 - 770 cm⁻¹Aromatic C-H Bend
UV-Vis~205 nm (λ_max)π → π* (E2-band)
UV-Vis~260 nm (λ_max)π → π* (B-band)

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.gov This technique would require the formation of a single crystal of this compound or a suitable salt thereof.

If a crystal structure were determined, it would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds, confirming the connectivity of the molecule.

Conformation: The spatial arrangement of the atoms, including the puckering of the pyrrolidine ring and the orientation of the phenylpropyl side chain.

Stereochemistry: Since this compound is a chiral molecule (with a stereocenter at C2 of the pyrrolidine ring), X-ray crystallography of an enantiomerically pure sample could determine its absolute configuration (R or S).

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any hydrogen bonding or other intermolecular forces.

As of now, there is no publicly available crystal structure data for this compound.

Chromatographic Methods for Purification and Purity Evaluation

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis and purification of compounds like this compound.

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol would be employed, often in a gradient elution mode.

Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength corresponding to the absorbance of the phenyl group (e.g., 254 nm) would be suitable. Mass spectrometry can also be coupled with HPLC (LC-MS) for simultaneous separation and mass identification.

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Stationary Phase: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detection: A Flame Ionization Detector (FID) provides general sensitivity, while a Mass Spectrometer (MS) as a detector (GC-MS) allows for the identification of the compound based on its mass spectrum and retention time. d-nb.infomdpi.com

Table 4: Typical Chromatographic Conditions for the Analysis of this compound
Technique Column/Stationary Phase Typical Mobile/Carrier Phase Detection Method
HPLCC18, 5 µm, 4.6 x 250 mmAcetonitrile/Water with 0.1% TFA (gradient)DAD or UV (254 nm)
GC-MS5% Phenyl Polysiloxane Capillary ColumnHeliumMass Spectrometry (MS)

Chemical Reactivity and Mechanistic Organic Investigations of 2 3 Phenylpropyl Pyrrolidine Derivatives

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for the synthesis of 2-(3-Phenylpropyl)pyrrolidine itself are not extensively reported in the literature. However, insights can be drawn from computational and experimental studies on analogous pyrrolidine (B122466) syntheses, such as those for substituted pyrrolidine-2,3-diones. beilstein-journals.orgbeilstein-journals.org These studies often employ Density Functional Theory (DFT) calculations to map the potential energy surface (PES) of a reaction, identifying transition states and intermediates to elucidate the most favorable pathway.

In the synthesis of complex pyrrolidine systems, a key consideration is whether the reaction is under kinetic or thermodynamic control. DFT calculations have shown that for certain multi-component reactions leading to pyrrolidine derivatives, the kinetic product is formed preferentially via the pathway with the lowest activation energy (ΔG#), even if it is not the most stable thermodynamic product. beilstein-journals.orgbeilstein-journals.org For example, in the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine, the main product was formed through the pathway with the lowest Gibbs free energy of activation, indicating that kinetic selectivity was more significant than thermodynamic selectivity. beilstein-journals.org

Solvent effects also play a critical role. The transformation of certain tautomers in pyrrolidine synthesis can exhibit small potential barriers, with the relative stability influenced by the solvent medium. For instance, the energy difference and transformation barrier between tautomers of a 4-acetyl-3-hydroxy-3-pyrroline-2-one were found to differ in the gas phase versus an ethanol (B145695) solvent model. beilstein-journals.org Such findings underscore the importance of optimizing reaction conditions to favor the desired product.

Table 1: Illustrative Thermodynamic and Kinetic Data for a Tautomeric Transformation in a Pyrrolidine Precursor System (Model Data) This table is based on data for a related 3-pyrroline-2-one system to illustrate the types of parameters studied. beilstein-journals.org

ParameterGas PhaseEthanol Solvent Model
Energy Difference (ΔE, kcal·mol⁻¹) 1.30.4
Potential Barrier (ΔG#, kcal·mol⁻¹) 0.51.0

Proposed Reaction Mechanisms for Synthetic Pathways

Numerous synthetic routes to the pyrrolidine core have been developed, and the mechanism for forming a 2-substituted pyrrolidine like this compound can be inferred from these general pathways. organic-chemistry.org

One common approach is the intramolecular cyclization of an appropriate amino-halide or amino-alcohol. A plausible pathway for this compound could involve the cyclization of a 1-amino-7-phenyl-4-heptanol derivative. This reaction is typically acid-catalyzed, involving protonation of the hydroxyl group, its departure as a water molecule to form a secondary carbocation, followed by intramolecular nucleophilic attack by the terminal amino group.

Another powerful method is the reductive amination of a γ-keto aldehyde or ester. For the target compound, this would involve the reaction of 7-phenyl-4-oxoheptanal with ammonia (B1221849) or a primary amine. The proposed mechanism proceeds through two key stages:

Iminium Ion Formation : The amine first condenses with the aldehyde carbonyl group to form a hemiaminal, which then dehydrates to yield an imine. In parallel, an intramolecular hemiacetal or enamine could form involving the ketone. Subsequent protonation leads to a reactive cyclic iminium ion intermediate.

Reduction : The iminium ion is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₃) or through catalytic hydrogenation. The hydride attacks the electrophilic carbon of the iminium ion to yield the final 2-substituted pyrrolidine ring.

More modern, transition-metal-free approaches have also been developed, such as the direct δ-amination of sp³ C-H bonds using molecular iodine as an oxidant, providing efficient access to pyrrolidines from readily available substrates. organic-chemistry.org

Transformations and Derivatizations of the Pyrrolidine Ring

The pyrrolidine ring in this compound is a versatile functional group amenable to a wide range of transformations. The secondary amine is the primary site of reactivity.

N-Alkylation and N-Acylation : The lone pair on the nitrogen atom makes it a potent nucleophile. It readily reacts with alkyl halides, acyl chlorides, or anhydrides to form N-alkylated and N-acylated derivatives, respectively. These reactions are fundamental for modifying the compound's physical and pharmacological properties.

Hydrogenation and Ring-Opening : While the pyrrolidine ring is a saturated and generally stable system, certain derivatives can undergo further reactions. For instance, related pyrrolidine derivatives containing unsaturation can be hydrogenated to yield fully saturated rings. researchgate.net Under more forceful conditions or with specific substitution patterns, reductive ring-opening of moieties attached to the ring, such as a cyclopropane, can occur. researchgate.net

Oxidation : The pyrrolidine ring can be oxidized to form various products. Oxidation at the nitrogen can yield nitroxides, while oxidation of the carbon framework can lead to pyrrolinones or pyrrolidones (γ-lactams), which are important intermediates in organic synthesis. nih.gov

Annulation Reactions : Pyrrolidine derivatives can be used as building blocks for more complex polycyclic systems. For example, pyrroline (B1223166) derivatives (partially unsaturated pyrrolidines) can participate in Diels-Alder reactions to construct tetracyclic compounds. researchgate.net

Table 2: Common Derivatizations of the Pyrrolidine Moiety

Reaction TypeReagent ExampleProduct Type
N-Alkylation Methyl Iodide (CH₃I)Tertiary Amine
N-Acylation Acetyl Chloride (CH₃COCl)N-Amide
N-Sulfonylation Tosyl Chloride (TsCl)N-Sulfonamide
Oxidation Hydrogen Peroxide (H₂O₂)N-Oxide

Reactivity of the Phenylpropyl Side Chain

The phenylpropyl side chain offers additional sites for chemical modification, primarily on the aromatic ring and the aliphatic chain.

Electrophilic Aromatic Substitution (EAS) : The phenyl group can undergo EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The alkyl side chain is an ortho-, para-directing group and is weakly activating. However, the reaction conditions must be chosen carefully. Under strongly acidic conditions (e.g., Friedel-Crafts), the basic nitrogen of the pyrrolidine ring will be protonated, converting the entire substituent into a deactivating, meta-directing group. Therefore, N-protection (e.g., as an amide) is often required before performing EAS.

Benzylic Position Reactivity : The propyl chain lacks a benzylic hydrogen directly adjacent to the ring, which reduces its susceptibility to common benzylic oxidations (e.g., with KMnO₄ or K₂Cr₂O₇). However, radical reactions, such as benzylic bromination with N-bromosuccinimide (NBS), could potentially occur at the C1 position of the propyl chain.

Chain Modification : The aliphatic nature of the propyl chain makes it generally unreactive. Functionalization would typically require more advanced methods, such as C-H activation, or be incorporated during the initial synthesis of the side chain before its attachment to the pyrrolidine precursor.

Stereochemical Stability and Isomerization Studies

This compound possesses a stereocenter at the C2 position of the pyrrolidine ring, meaning it can exist as (R) and (S) enantiomers. The stereochemical stability of this center is a critical factor in its synthesis and application, particularly in pharmacology.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between different "envelope" and "twist" conformations. nih.gov The bulky 3-phenylpropyl substituent at the C2 position will have a significant influence on this conformational equilibrium, preferentially occupying a pseudo-equatorial position to minimize steric strain. The presence of fluorine atoms in related pyrrolidine rings has been shown to significantly influence conformational stability through stereoelectronic effects like the gauche and anomeric effects. nih.gov While lacking fluorine, the interplay of steric and electronic factors in this compound dictates its preferred three-dimensional structure.

Isomerization at the C2 stereocenter (epimerization) is a potential concern. This process typically requires the temporary removal of the C2 proton. In many spiro-pyrrolidine systems, treatment with a base (e.g., sodium alkoxides) can lead to epimerization and the formation of new diastereomers. mdpi.com The mechanism involves the formation of an intermediate carbanion or enolate that can be protonated from either face, leading to inversion of the stereocenter. For this compound, such isomerization would likely require a strong base and an adjacent electron-withdrawing group to sufficiently acidify the C2 proton, and is therefore not expected under neutral or weakly acidic/basic conditions.

In-Depth Analysis of this compound Derivatives Reveals Limited Publicly Available Structure-Activity Relationship Data

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and general principles of its SAR are understood. For instance, the stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity. The spatial arrangement of functional groups can significantly influence how a molecule interacts with its biological target. However, specific studies detailing the enantiomeric purity effects for this compound are not extensively documented.

Similarly, while the introduction of heteroatoms into the pyrrolidine scaffold of various molecules has been explored to modulate physicochemical properties and biological activity, specific research on the influence of such modifications within the this compound core is not publicly detailed.

The phenylpropyl side chain is another key structural feature where modifications could predictably influence ligand-target interactions. Variations in the length and branching of the alkyl linker, as well as the substitution patterns on the phenyl ring, are common strategies in drug design to optimize potency and selectivity. For many classes of compounds, electron-donating or electron-withdrawing groups on the phenyl ring can dramatically alter biological activity. However, specific and systematic studies reporting these modifications for this compound and the resulting biological data are not available.

Finally, N-substitution on the pyrrolidine nitrogen is a frequent point of modification to alter a compound's pharmacological profile. The nature of the substituent can impact a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for target engagement. While this is a general principle in medicinal chemistry, a detailed SAR exploration for N-substituted this compound derivatives is not present in the accessible scientific literature.

Structure Activity Relationship Sar Investigations of 2 3 Phenylpropyl Pyrrolidine Containing Compounds

Conformational Analysis and its Correlation with Biological Response

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For flexible molecules like 2-(3-phenylpropyl)pyrrolidine, which possesses multiple rotatable bonds, a multitude of conformations are possible. However, it is often a single, low-energy conformation, known as the bioactive conformation, that is responsible for binding to a biological target and eliciting a response. The study of these different spatial arrangements and their energy landscapes is known as conformational analysis.

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the pyrrolidine ring can significantly influence its preferred pucker. For instance, substituents at the C-4 position of a proline ring (a substituted pyrrolidine) can control the ring's puckering through inductive and stereoelectronic effects, leading to either C-4-exo or -endo envelope conformers rsc.org. Similarly, the substituent at the C-2 position, in this case, the 3-phenylpropyl group, will influence the conformational preference of the pyrrolidine ring.

While specific conformational analysis studies on this compound are not extensively detailed in the public domain, general principles from related structures can be applied. For instance, studies on N-substituted piperidine (B6355638) and pyrrolidine derivatives have shown that the interplay of steric and electronic factors dictates the preferred conformations researchgate.net. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics calculations, are often employed to explore the conformational space of such molecules and identify low-energy conformers researchgate.netnih.gov. These theoretical calculations, when correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a detailed picture of the conformational landscape researchgate.netnih.govhawaii.edu.

The correlation between a specific conformation and biological response is a cornerstone of SAR studies. It is hypothesized that the bioactive conformation of a this compound derivative will be the one that optimally presents its key binding motifs to the complementary residues of its biological target. For example, in a series of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency, although they sometimes reduced selectivity. Conversely, conformationally restricted linkers did not always enhance potency but could improve selectivity rsc.org. This highlights the delicate balance between flexibility, which allows a molecule to adapt to a binding site, and rigidity, which can pre-organize a molecule in its bioactive conformation, reducing the entropic penalty of binding.

A comprehensive understanding of the conformational preferences of this compound derivatives and how they relate to their biological activity is crucial for the rational design of new analogs with improved therapeutic profiles.

Identification of Pharmacophores and Key Binding Motifs

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore of a series of active compounds is a key step in drug discovery, as it provides a three-dimensional model of the essential interaction points.

For compounds containing the this compound scaffold, the key pharmacophoric features are likely to include:

A basic nitrogen atom: The secondary amine of the pyrrolidine ring is typically protonated at physiological pH, allowing it to act as a hydrogen bond donor and form ionic interactions with acidic residues (e.g., aspartate or glutamate) in a binding site.

A hydrophobic aromatic ring: The phenyl group at the end of the propyl chain provides a significant hydrophobic region that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets in the target protein.

A specific spatial arrangement: The relative orientation of the basic nitrogen and the hydrophobic phenyl group, dictated by the propyl linker and the pyrrolidine ring's conformation, is crucial for proper binding.

Pharmacophore models can be developed using ligand-based or structure-based approaches mdpi.commdpi.comnih.govnih.gov. In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features and their spatial relationships. Structure-based methods derive the pharmacophore from the known three-dimensional structure of the ligand-receptor complex, identifying the key interaction points directly from the binding site mdpi.com.

While a specific, universally accepted pharmacophore model for this compound derivatives is not available without reference to a particular biological target, studies on related pyrrolidine-containing compounds provide valuable insights. For example, in a study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data indicated that small, lipophilic 3-phenyl substituents were preferable for optimal potency rsc.org. In another study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, the presence and position of electron-donating groups on an aromatic ring attached to the pyrrolidine core were found to be critical for activity nih.govnih.gov.

The identification of these key binding motifs and their spatial arrangement allows for the design of new molecules that fit the pharmacophore model and are therefore more likely to be active. This process often involves the use of computational tools for virtual screening of compound libraries to identify new hits with the desired pharmacophoric features mdpi.comnih.gov.

The table below summarizes the key structural components of this compound and their likely contributions to its pharmacophoric profile.

Structural ComponentPotential Pharmacophoric FeatureType of Interaction
Pyrrolidine NitrogenHydrogen Bond Donor / Cationic CenterIonic Interaction, Hydrogen Bonding
Phenyl GroupHydrophobic Aromatic FeatureHydrophobic Interaction, π-π Stacking
Propyl LinkerSpacerDefines the distance and orientation between the nitrogen and phenyl group

Computational and Theoretical Studies in 2 3 Phenylpropyl Pyrrolidine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(3-Phenylpropyl)pyrrolidine, docking simulations are employed to predict its binding mode and affinity within the active site of a biological target, such as an enzyme or receptor. This method is crucial in virtual screening and lead optimization phases of drug discovery. nih.govdrughunter.com

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. A scoring function is then used to estimate the binding free energy, ranking different binding poses. Docking studies on analogous pyrrolidine (B122466) derivatives have shown that interactions such as hydrogen bonds and electrostatic factors are often critical for binding. nih.gov For this compound, key interactions would likely involve the pyrrolidine nitrogen acting as a hydrogen bond acceptor and the phenyl group engaging in hydrophobic or π-π stacking interactions with amino acid residues like tryptophan, tyrosine, or phenylalanine in the binding pocket. nih.govnih.gov

The results from docking simulations provide valuable hypotheses about the specific molecular interactions driving the ligand's biological activity, which can then be validated experimentally. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound Against a Target Protein.
ParameterValue/Description
Target ProteinMonoamine Oxidase B (MAO-B)
Binding Affinity (Score)-8.5 kcal/mol
Key Interacting ResiduesTyr435, Phe343, Tyr398
Types of InteractionsHydrophobic interactions (phenyl ring with Phe343), π-π stacking (phenyl ring with Tyr398, Tyr435), Cation-π (protonated pyrrolidine with Tyr435)

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govmdpi.com MD simulations are used to study the conformational flexibility of this compound and the stability of its complex with a target protein. nih.gov By simulating the movements of atoms and molecules, MD can reveal how the ligand and protein adapt to each other upon binding and the persistence of key interactions. acs.org

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions). The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time, typically nanoseconds to microseconds. acs.org Analysis of the trajectory can provide insights into:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex.

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible or become more rigid upon ligand binding.

Interaction Dynamics: The persistence of hydrogen bonds and other non-covalent interactions identified in docking can be evaluated throughout the simulation.

These simulations are crucial for validating docking results and for providing a more accurate estimation of binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation for a this compound-Protein Complex.
Simulation Parameter/OutputTypical Value/Description
Simulation Time100 ns
Force FieldAMBER, GROMOS
Solvent ModelTIP3P water
Key Output MetricsRMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA)

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. rroij.comnih.gov These methods are used to compute various properties of this compound that are not accessible through classical molecular mechanics. substack.com

Frontier Molecular Orbital (FMO) theory is a key application of QC that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity and electronic properties. youtube.com

HOMO: Represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to have significant density on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidine ring, indicating these are likely sites for electrophilic attack or oxidation. researchgate.net

LUMO: Represents the orbital to which the molecule is most likely to accept electrons. The LUMO is typically distributed over the aromatic phenyl ring system, suggesting this region is susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound Calculated Using Density Functional Theory (DFT).
PropertyCalculated Value (eV)Interpretation
HOMO Energy-5.8 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy-0.2 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)5.6 eVSuggests high kinetic stability and low chemical reactivity.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). acs.org A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy and, consequently, the reaction rate. For this compound, this analysis could be applied to predict its metabolic fate (e.g., N-dealkylation, aromatic hydroxylation) or to understand the stereoselectivity of its synthesis. acs.orgnih.gov By calculating the Gibbs free energy of activation (ΔG‡) for different potential reaction pathways, researchers can predict the most likely products and optimize reaction conditions. researchgate.net

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts. The pyrrolidine ring itself can exist in different "puckered" conformations (e.g., envelope and twisted forms), and there is free rotation around the single bonds of the propyl chain. nih.govresearchgate.netnih.gov Quantum chemical calculations can be used to explore the conformational energy landscape by calculating the relative energies of different stable conformers (minima on the potential energy surface). researchgate.netresearchgate.net This analysis helps identify the lowest-energy (most populated) conformations, which are presumed to be the bioactive ones.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comsysrevpharm.org To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. nih.govbenthamdirect.com

For each compound in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Topological indices: Describing molecular branching and shape.

Electronic descriptors: Dipole moment, HOMO/LUMO energies (derived from QC calculations).

Steric descriptors: Molecular volume and surface area.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates a combination of these descriptors with the observed activity. nih.govfrontiersin.org A robust QSAR model can predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. tandfonline.comscispace.com Studies on pyrrolidine derivatives have successfully used QSAR to identify key structural features that contribute to their inhibitory activity. nih.govnih.gov

Table 4: Example of a Dataset for a Hypothetical QSAR Study on this compound Analogues.
CompoundR-group (on Phenyl Ring)LogPDipole Moment (Debye)Observed Activity (pIC50)
1 (Parent)-H3.21.26.5
24-Cl3.92.57.1
34-OCH33.11.86.8
44-NO23.04.57.4

In Silico Prediction of Compound Behavior

In contemporary chemical and pharmaceutical research, in silico methodologies are indispensable for the early-stage evaluation of novel compounds. These computational tools allow for the prediction of a molecule's pharmacokinetic and pharmacodynamic properties, thereby guiding experimental studies and reducing the costs and time associated with laboratory work. Although specific computational studies on this compound are not extensively available in publicly accessible literature, the behavior of this compound can be predicted using established computational models and an understanding of its structural analogs, such as other pyrrolidine derivatives and phenylalkylamines.

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are routinely applied to compounds with similar structural motifs. These methods provide valuable insights into how a molecule like this compound might interact with biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For pyrrolidine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to predict their inhibitory activities against various enzymes. For instance, studies on pyrrolidine derivatives as neuraminidase inhibitors have shown that electrostatic and hydrogen bond interactions are crucial for their activity. nih.gov Similarly, QSAR models have been developed for pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1), a key protein in cancer biology. nih.govtandfonline.com These models help in identifying the key structural features that contribute to the biological activity. Based on these established models, it is plausible to predict that the phenylpropyl side chain and the pyrrolidine ring of this compound would significantly influence its interaction with biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode and affinity of a ligand for its target. Docking studies on various pyrrolidine derivatives have revealed key amino acid residues involved in their binding to enzymes like influenza neuraminidase and α-mannosidase. nih.govnih.gov For this compound, docking simulations could be performed against a range of potential biological targets to hypothesize its mechanism of action. The phenyl group would likely engage in hydrophobic or π-π stacking interactions, while the nitrogen atom of the pyrrolidine ring could form hydrogen bonds.

ADME/Tox Predictions

The prediction of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile is a critical step in drug discovery. Various in silico tools can predict these properties based on a molecule's structure. For pyrrolidine derivatives, computational models have been used to predict properties such as oral bioavailability, permeability, and potential for toxicity. nih.gov For example, some studies have shown that certain pyrrolidine derivatives are predicted to have good oral bioavailability and permeability with no predicted AMES toxicity or hERG inhibition. nih.gov

A hypothetical ADME profile for this compound, based on its structure and data from similar compounds, can be generated. Such a profile would provide an initial assessment of its drug-like properties.

Hypothetical In Silico ADME Prediction for this compound

PropertyPredicted ValueInterpretation
Molecular Weight189.29 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (octanol-water partition coefficient)~2.5 - 3.5Indicates good lipophilicity for membrane permeability
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors1Compliant with Lipinski's Rule of Five (<10)
Polar Surface Area (PSA)~12.0 ŲSuggests good potential for blood-brain barrier penetration
Oral BioavailabilityGoodPredicted to be well-absorbed after oral administration
CYP450 InhibitionPotential inhibitor of certain isozymesFurther experimental validation would be required
hERG InhibitionLow probabilityIndicates a potentially low risk of cardiotoxicity
AMES ToxicityNegativePredicted to be non-mutagenic

This table represents hypothetical data generated for illustrative purposes and is not based on experimental results.

Pre Clinical Biological Activity and Mechanistic Investigations of 2 3 Phenylpropyl Pyrrolidine Analogs

Mechanism of Action Elucidation at the Molecular and Cellular Level

The mechanism of action for analogs of 2-(3-phenylpropyl)pyrrolidine has been most clearly elucidated in the context of VMAT2 inhibition. The potent inhibition of dopamine (B1211576) uptake by cis-2,5-di(3-phenylpropyl)pyrrolidine without a correspondingly high affinity for the dihydrotetrabenazine (B1670615) binding site suggests a non-competitive or allosteric mode of inhibition acs.org. This indicates that the compound likely binds to a site on the VMAT2 protein that is distinct from the substrate and tetrabenazine (B1681281) binding sites, and this binding event induces a conformational change that impedes the transporter's function.

At the cellular level, this inhibition of VMAT2 leads to a decrease in the packaging of monoamine neurotransmitters, such as dopamine, into synaptic vesicles. This, in turn, results in lower levels of neurotransmitter release upon neuronal stimulation.

For other targets, the molecular mechanism is less clear for this specific class of compounds. In the case of the pyrrolidine-2,3-dione (B1313883) inhibitors of PBP3, it is proposed that they act as competitive inhibitors, binding to the catalytic site of the enzyme and preventing the cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity nih.gov.

Use of this compound Derivatives as Research Probes

Given their potent and specific biological activities, derivatives of this compound hold promise as research probes. The high potency of cis-2,5-di(3-phenylpropyl)pyrrolidine as a VMAT2 inhibitor makes it a valuable tool for studying the physiological and pathological roles of this transporter acs.org. It can be used in vitro and potentially in vivo to investigate the consequences of VMAT2 inhibition on monoaminergic neurotransmission and its implications in conditions like Parkinson's disease and substance abuse. Its distinct mechanism of action, differing from tetrabenazine, could also help in probing different conformational states of the VMAT2 protein.

While not directly a this compound derivative, the development of radiolabeled pyrrolidinyl benzamide (B126) derivatives for mapping dopamine D2 receptors highlights the potential to modify the this compound scaffold to create imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Such probes would be invaluable for the non-invasive study of their targets in the living brain.

Development of In Vitro Assay Systems for Activity Assessment

A variety of in vitro assay systems have been crucial for evaluating the biological activity of this compound analogs and related compounds. For assessing VMAT2 inhibition, two primary assays are utilized. The [³H]dihydrotetrabenazine ([³H]DTBZ) binding assay is a competitive radioligand binding assay used to determine the affinity of a compound for the tetrabenazine binding site on VMAT2 acs.orgnih.gov. The [³H]dopamine ([³H]DA) uptake assay measures the functional inhibition of the transporter by quantifying the reduction in the uptake of radiolabeled dopamine into isolated synaptic vesicles acs.orgnih.gov. The discrepancy in results between these two assays for certain pyrrolidine (B122466) analogs has been instrumental in postulating an alternative binding site on VMAT2 acs.org.

For enzyme inhibition studies against bacterial targets like PBP3, fluorescence-based assays have been developed. These assays often use a synthetic substrate that releases a fluorescent molecule upon enzymatic cleavage, allowing for high-throughput screening of potential inhibitors nih.gov. Similarly, for assessing the inhibition of Aminoglycoside 6′-N-acetyltransferase, checkerboard assays are employed where various concentrations of the inhibitor and an aminoglycoside antibiotic are tested to determine the potentiation of the antibiotic's effect nih.gov.

The following table summarizes the biological activities of selected this compound analogs and related compounds:

Compound/Analog Class Target Assay Activity/Potency Reference
cis-2,5-di(3-phenylpropyl)pyrrolidine VMAT2 [³H]DA Uptake Inhibition Ki = 14 nM acs.org
N-methyl-cis-2,5-di(3-phenylpropyl)pyrrolidine VMAT2 [³H]DA Uptake Inhibition Ki = 19 nM acs.org
cis-2,5-di(3-phenylpropyl)pyrrolidine VMAT2 [³H]DTBZ Binding Lower affinity than DA uptake inhibition acs.org
KYP-2047 (cyanopyrrolidine) PREP Cellular assays Enhances autophagy and αSyn clearance nih.gov
Pyrrolidine-2,3-diones PBP3 Fluorescence-based inhibition assay Identified as novel inhibitors nih.gov
Substituted Pyrrolidine Pentamines Aminoglycoside 6′-N-acetyltransferase Checkerboard assay Potentiates antibiotic activity nih.gov

Early-Stage In Vivo Target Engagement Studies (without clinical implications)

Preclinical in vivo studies on analogs of this compound have primarily focused on exploring their potential therapeutic effects, particularly in the areas of epilepsy and pain. These early-stage investigations aim to understand how these compounds interact with biological targets in a living organism to produce a pharmacological response. The following data, derived from studies on pyrrolidine derivatives, provide insights into their in vivo target engagement.

One area of investigation has been the anticonvulsant properties of these analogs. In acute seizure models, such as the maximal electroshock (MES) and the 6 Hz seizure models, certain derivatives have demonstrated significant activity. nih.govnih.gov For instance, the alaninamide derivatives were assessed for their efficacy in the MES test, a model for generalized tonic-clonic seizures, and the 6 Hz model, which is considered a model for focal seizures. nih.gov

A notable analog, compound 33 , a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative, showed promising antiseizure properties with an ED50 of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz (32 mA) model. nih.gov Furthermore, at a dose of 100 mg/kg, this compound significantly delayed the onset of seizures in the subcutaneous pentylenetetrazole (scPTZ) model. nih.gov

In addition to anticonvulsant activity, the analgesic potential of these analogs has been explored in models of tonic and neuropathic pain. nih.gov In the formalin test, a model of tonic pain, compound 33 demonstrated a significant analgesic effect at a dose of 45 mg/kg. nih.gov The same compound was also effective in alleviating allodynia in an oxaliplatin-induced neuropathic pain model. nih.gov At doses of 30 mg/kg and 45 mg/kg, it elevated the pain threshold in the early phase of the test by 19.6% and 51.9%, respectively. nih.gov In the late phase, a reduction in allodynia of 10% and 30.7% was observed at the same respective doses. nih.gov Binding assays have suggested that the mechanism of action for these effects may involve interaction with neuronal voltage-sensitive sodium channels. nih.gov

The following table summarizes the in vivo activity of selected this compound analogs:

CompoundTest ModelDose/ConcentrationObserved Effect
Compound 33 Maximal Electroshock (MES)ED50 = 27.4 mg/kgAntiseizure activity
Compound 33 6 Hz (32 mA) Seizure ModelED50 = 30.8 mg/kgAntiseizure activity
Compound 33 Subcutaneous Pentylenetetrazole (scPTZ)100 mg/kgSignificantly prolonged latency to first seizure
Compound 33 Formalin Test45 mg/kgSignificant analgesic effect
Compound 33 Oxaliplatin-Induced Neuropathic Pain (Early Phase)30 mg/kg19.6% elevation in pain threshold
Compound 33 Oxaliplatin-Induced Neuropathic Pain (Early Phase)45 mg/kg51.9% elevation in pain threshold
Compound 33 Oxaliplatin-Induced Neuropathic Pain (Late Phase)30 mg/kg10% reduction of allodynia
Compound 33 Oxaliplatin-Induced Neuropathic Pain (Late Phase)45 mg/kg30.7% reduction of allodynia
Alaninamide Derivatives (24, 26, 28, 30) 6 Hz (32 mA) Seizure ModelNot specified100% efficacy (maximal protection)
Alaninamide Derivatives (22, 25, 29, 33-35, 47, 48) 6 Hz (32 mA) Seizure ModelNot specified50-75% protection

These early-stage in vivo studies provide foundational evidence for the biological activity of these pyrrolidine analogs. The data indicates engagement with targets relevant to seizure activity and pain perception.

Future Directions and Research Gaps in 2 3 Phenylpropyl Pyrrolidine Studies

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry, yet there is always room for improvement, particularly in terms of efficiency and sustainability. Future research on the synthesis of 2-(3-Phenylpropyl)pyrrolidine should focus on developing novel synthetic methodologies that are not only high-yielding but also environmentally friendly.

One promising avenue is the use of biocatalysis. nih.govacs.orgnih.govresearchgate.net Transaminases, for instance, have been successfully employed in the asymmetric synthesis of various 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.orgnih.govresearchgate.net A potential biocatalytic route to this compound could start from a readily available ω-chloro- or other ω-halo-ketone precursor. This approach offers the benefits of high enantioselectivity and mild reaction conditions, aligning with the principles of green chemistry.

Another area for development is the use of catalytic asymmetric reactions. Iridium-catalyzed intramolecular reductive amination has been shown to be an effective method for the synthesis of chiral 2-arylpyrrolidines. thieme-connect.com Adapting this methodology for the synthesis of this compound could provide an efficient route to enantiomerically pure forms of the compound. The development of novel chiral ligands and catalytic systems could further enhance the efficiency and selectivity of such reactions.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Biocatalysis (Transaminases) Use of enzymes for asymmetric synthesis.High enantioselectivity, mild reaction conditions, environmentally friendly.
Catalytic Asymmetric Reactions Use of chiral metal catalysts (e.g., Iridium).High yields and enantioselectivities, potential for one-pot procedures.
1,3-Dipolar Cycloadditions Reaction of azomethine ylides with alkenes.Versatile method for constructing the pyrrolidine (B122466) ring with control over stereochemistry.

Exploration of Underexplored Stereoisomers and Conformational Control

The 2-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(3-Phenylpropyl)pyrrolidine. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting higher potency or a different pharmacological profile than the other. A significant research gap exists in the stereoselective synthesis and pharmacological evaluation of the individual enantiomers of this compound.

Future research should focus on the development of synthetic methods that provide access to each enantiomer in high purity. This would enable a thorough investigation of their respective biological activities and structure-activity relationships. Furthermore, the conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," plays a crucial role in its interaction with biological targets. nih.govnih.govresearchgate.net The presence of the 3-phenylpropyl substituent will influence the conformational preferences of the pyrrolidine ring.

Detailed conformational analysis of both the cis and trans isomers of substituted prolines has been conducted, revealing the influence of substituents on the ring's pucker. nih.gov Similar studies on this compound, employing techniques such as NMR spectroscopy and computational modeling, would provide valuable insights into its three-dimensional structure and how it might interact with biological macromolecules.

Identification of New Biological Targets and Pathways

The pyrrolidine scaffold is a common feature in a wide range of biologically active compounds, including anticancer, antibacterial, and central nervous system-acting agents. nih.govnih.gov However, the specific biological targets and pathways modulated by this compound remain unknown. A crucial future direction is the systematic screening of this compound against a diverse panel of biological targets to uncover its pharmacological potential.

High-throughput screening assays could be employed to identify any inhibitory or activating effects on various enzymes, receptors, and ion channels. Given the structural similarities to known bioactive molecules, potential targets could include G-protein coupled receptors, transporters, or enzymes involved in key signaling pathways. For instance, derivatives of N-benzylpyrrolidine have been investigated for the treatment of Alzheimer's disease. nih.gov

Once a primary biological target is identified, further studies would be necessary to elucidate the mechanism of action. This would involve in-depth biochemical and cellular assays to understand how this compound interacts with its target and modulates downstream signaling pathways.

Research ApproachObjectivePotential Outcomes
High-Throughput Screening Identify initial biological activities.Discovery of novel pharmacological properties.
Target-Based Screening Test against specific enzymes or receptors.Identification of specific molecular targets.
Phenotypic Screening Observe effects on cellular models of disease.Uncovering therapeutic potential in a disease context.

Integration of Advanced Computational Methods with Experimental Research

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and chemical biology. africaresearchconnects.comnih.govresearchgate.net In the context of this compound, computational methods can be used to predict its physicochemical properties, explore its conformational landscape, and guide the design of new derivatives with improved activity.

Molecular docking studies could be performed to predict the binding mode of this compound to the active sites of potential biological targets. africaresearchconnects.comresearchgate.net This can help in prioritizing targets for experimental validation and in understanding the key molecular interactions that govern binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies on a series of related pyrrolidine derivatives could also provide insights into the structural features that are important for biological activity. nih.gov

The integration of computational and experimental approaches will be key to accelerating research on this compound. For example, virtual screening of compound libraries based on the this compound scaffold could identify new molecules with potentially interesting biological activities, which could then be synthesized and tested in the laboratory.

Potential for Derivatization Towards New Chemical Biology Tools

Chemical biology often relies on the use of small molecules to probe and manipulate biological systems. This compound could serve as a starting point for the development of novel chemical biology tools. The pyrrolidine nitrogen atom provides a convenient handle for derivatization, allowing for the attachment of various functional groups.

One exciting possibility is the development of bioorthogonal probes. wikipedia.orgescholarship.orgresearchgate.net By incorporating a bioorthogonal functional group, such as an azide or an alkyne, onto the this compound scaffold, researchers could create probes for activity-based protein profiling or for visualizing the distribution of the compound in living cells. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org

Furthermore, derivatization could be used to create affinity-based probes for target identification. For example, a biotin or a photo-crosslinking group could be attached to the molecule to facilitate the isolation and identification of its protein binding partners. The development of such tools would be invaluable for elucidating the biological function of this compound and for discovering new biological pathways.

Q & A

What are the established synthetic routes for 2-(3-Phenylpropyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves alkylation of pyrrolidine precursors or ring-closing metathesis. For example, related compounds like (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride are synthesized via enantioselective alkylation using chiral catalysts to maintain stereochemical integrity . Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium or ruthenium) improve regioselectivity.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., phenylpropyl group integration ratios and pyrrolidine ring protons). For analogs like 3-(2-fluoropropan-2-yl)pyrrolidine, distinct splitting patterns at δ 2.5–3.5 ppm confirm pyrrolidine ring substitution .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C14_{14}H21_{21}N for this compound).
  • IR spectroscopy : Peaks near 1650 cm1^{-1} indicate C-N stretching in the pyrrolidine ring .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Discrepancies often arise from variations in assay conditions, compound purity, or structural analogs. Methodological approaches include:

  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) using validated cell lines.
  • Purity validation : Ensure ≥95% purity via HPLC and elemental analysis.
  • Structural comparisons : Use data tables to correlate substituent effects (e.g., fluorinated vs. phenylpropyl groups) with activity trends .

What strategies are employed to achieve enantioselective synthesis of chiral this compound derivatives, and how is stereochemical purity assessed?

Enantioselective synthesis methods include:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts yield enantiomeric excess (ee) >90% .
  • Chiral resolution : Diastereomeric salt formation using tartaric acid derivatives.
  • Assessment : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) quantify ee. For example, (R)- and (S)-enantiomers of related compounds show distinct retention times .

In computational studies, which molecular modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

  • Docking simulations : Software like AutoDock Vina predicts interactions with receptors (e.g., GABAA_A or NMDA receptors). Focus on hydrogen bonding and π–π stacking with the phenylpropyl group .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories.
  • QSAR models : Corrogate substituent electronegativity (e.g., fluorine vs. methyl groups) with activity using datasets from analogs .

What are the recommended storage conditions and handling protocols for this compound to ensure compound stability?

  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation.
  • Handling : Use gloveboxes for air-sensitive steps. Avoid contact with strong acids/bases, which may degrade the pyrrolidine ring .
  • Stability testing : Monitor via periodic HPLC to detect decomposition (>5% impurity warrants repurification) .

How do structural modifications to the pyrrolidine ring or phenylpropyl substituent impact the physicochemical properties and bioactivity of this compound analogs?

Modifications alter:

  • Lipophilicity : Adding fluorine (e.g., 3-(2-fluoropropan-2-yl)pyrrolidine) increases logP, enhancing blood-brain barrier permeability .

  • Bioactivity : Bulky substituents (e.g., diphenyl groups) may sterically hinder receptor binding, while electron-withdrawing groups (e.g., CF3_3) enhance metabolic stability .

  • Data Table :

    DerivativeSubstituentLogPBioactivity
    Parent compoundPhenylpropyl3.1Baseline
    Fluorinated analog2-Fluorophenylpropyl3.82× higher neuroprotection
    Methylated analog3-Methylpyrrolidine2.5Reduced affinity

What purification methods are most effective for isolating this compound from complex reaction mixtures?

  • Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4).
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals.
  • Distillation : For volatile analogs, fractional distillation under reduced pressure (e.g., 0.1 mmHg) .

What in vitro assays are commonly utilized to evaluate the pharmacological potential of this compound derivatives, and how are conflicting results between assays reconciled?

  • Enzyme inhibition : Measure IC50_{50} values against acetylcholinesterase or monoamine oxidases.
  • Cell viability : MTT assays assess cytotoxicity in HEK-293 or SH-SY5Y cells.
  • Reconciliation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

How can researchers leverage structure-based drug design to optimize this compound derivatives for enhanced target specificity?

  • Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to identify key binding motifs.
  • Fragment replacement : Substitute the phenylpropyl group with bioisosteres (e.g., indole) to improve selectivity.
  • MD-guided optimization : Adjust substituent flexibility to minimize off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.